

5-Bromo-4-methyl-2-(methylthio)pyrimidine molecular weight

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(methylthio)pyrimidine

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An In-depth Technical Guide to **5-Bromo-4-methyl-2-(methylthio)pyrimidine**: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of **5-Bromo-4-methyl-2-(methylthio)pyrimidine**, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs are well-represented in a vast array of bioactive compounds. This document, therefore, synthesizes direct data with field-proven insights from closely related pyrimidine analogs to offer a robust and practical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic and purification strategies, state-of-the-art analytical validation, and its strategic role as an intermediate in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

5-Bromo-4-methyl-2-(methylthio)pyrimidine belongs to the class of substituted pyrimidines, a foundational scaffold in numerous FDA-approved drugs.^[1] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position makes it a trifunctional scaffold, offering multiple reaction sites for chemical elaboration.

The molecular weight of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is 219.10 g/mol .^[2] Its chemical formula is C₆H₇BrN₂S.^{[3][4]} The unique arrangement of its functional groups dictates its reactivity and potential applications. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to modulate electronic properties or be displaced by nucleophiles under specific conditions.^[5]

Table 1: Physicochemical Properties of **5-Bromo-4-methyl-2-(methylthio)pyrimidine** and Related Analogs

Property	5-Bromo-4-methyl-2-(methylthio)pyrimidine	5-Bromo-2-(methylthio)pyrimidine ^{[6][7]}	5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid ^[8]
CAS Number	1294446-69-7	14001-67-3	50593-92-5
Molecular Formula	C ₆ H ₇ BrN ₂ S	C ₅ H ₅ BrN ₂ S	C ₆ H ₅ BrN ₂ O ₂ S
Molecular Weight	219.1 g/mol	205.08 g/mol	249.09 g/mol
Appearance	Solid (predicted)	White Crystalline Powder or Flakes	Solid
Melting Point	Not available	63-68 °C	158-162 °C (decomposes)
SMILES	CC1=NC(=NC=C1Br)SC ^[3]	CSc1ncc(Br)cn1	CSc1ncc(Br)c(n1)C(O)=O

Synthesis and Purification Strategy

The synthesis of substituted pyrimidines often involves the functionalization of a pre-formed pyrimidine ring. A highly plausible and efficient route to **5-Bromo-4-methyl-2-(methylthio)pyrimidine** is via nucleophilic aromatic substitution (SNAr) on a corresponding dichlorinated pyrimidine precursor. This method is well-documented for analogous structures. ^{[6][9]}

Proposed Synthesis Protocol

Reaction: 5-Bromo-2-chloro-4-methylpyrimidine reacts with sodium thiomethoxide to yield **5-Bromo-4-methyl-2-(methylthio)pyrimidine**.

Rationale: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Sodium thiomethoxide is a potent and readily available nucleophile that can efficiently displace the chloride.

Step-by-Step Methodology:

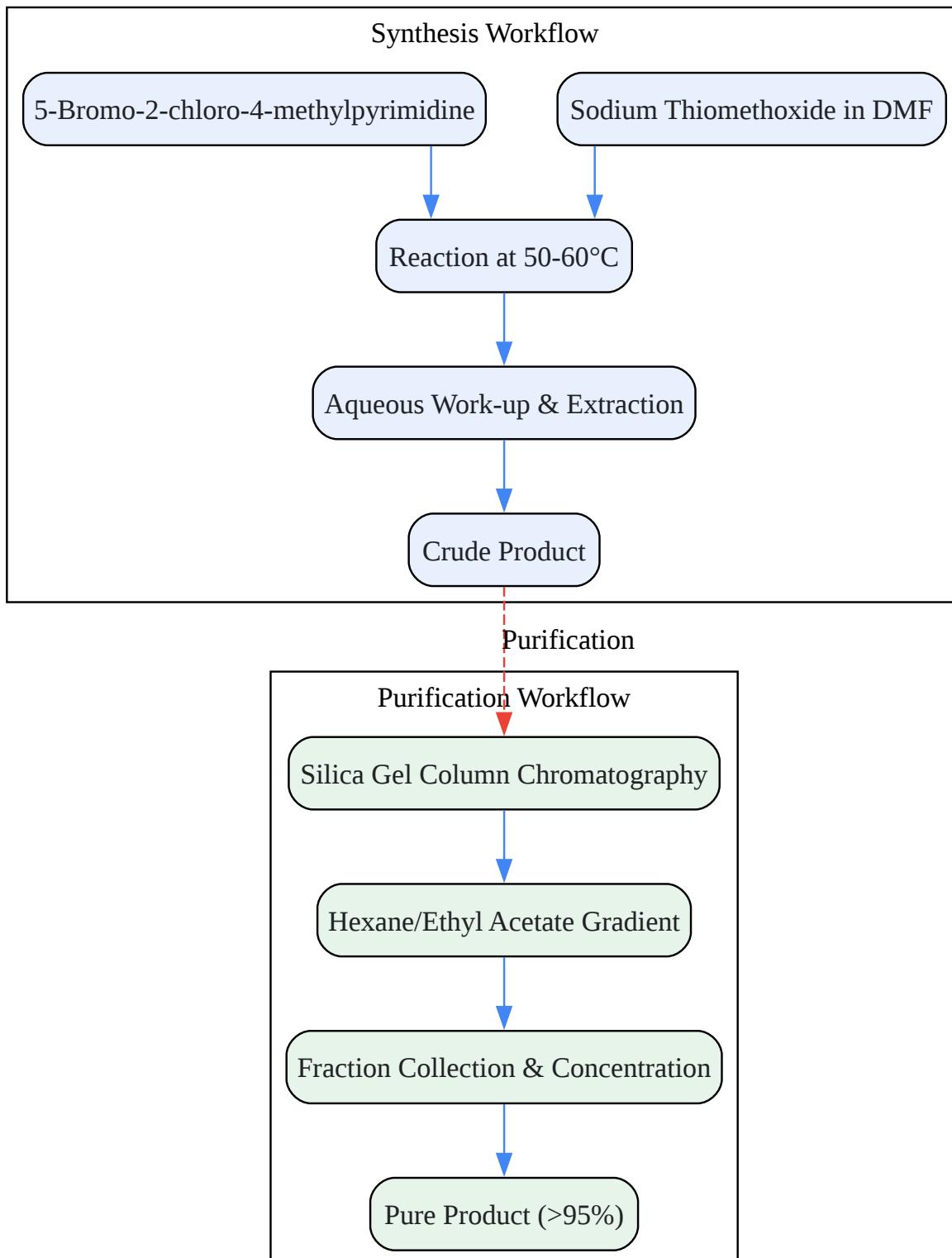
- Precursor Preparation: To a stirred solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF, 10 volumes), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.^[9]
- Work-up: Upon completion, cool the mixture to room temperature and quench by pouring it into ice-water (20 volumes). This will precipitate the crude product and dissolve inorganic salts.
- Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate (3 x 15 volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

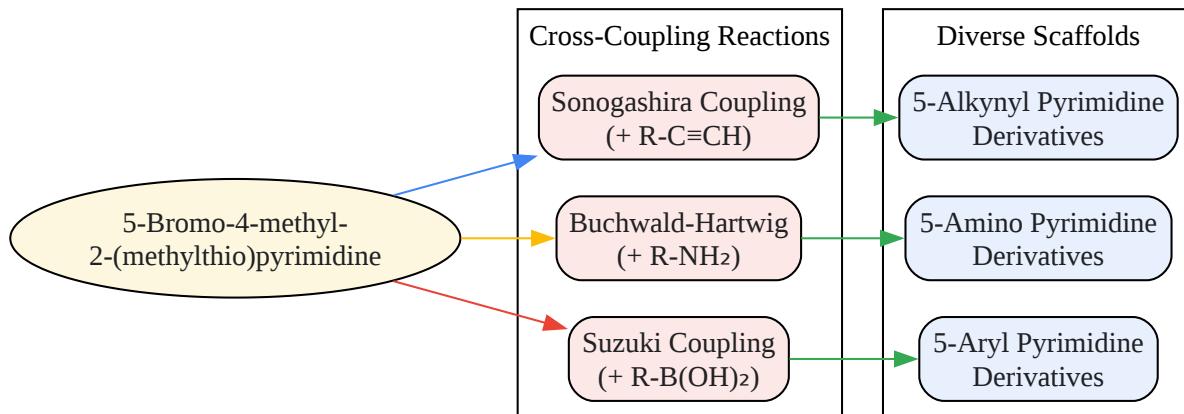
Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and by-products. Silica gel column chromatography is the standard method for this class of compounds.^{[6][9]}

Step-by-Step Methodology:

- Column Preparation: Prepare a silica gel (100-200 mesh) column using a non-polar solvent system, such as hexane.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor them by TLC.
- Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford the purified **5-Bromo-4-methyl-2-(methylthio)pyrimidine** as a solid.





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